molecular formula C13H14N2O B7479822 2-methyl-N-quinolin-2-ylpropanamide

2-methyl-N-quinolin-2-ylpropanamide

Cat. No. B7479822
M. Wt: 214.26 g/mol
InChI Key: RATZHKHFXTZJNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-quinolin-2-ylpropanamide, also known as MQPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MQPA is a synthetic compound that can be prepared through a simple and efficient synthesis method.

Scientific Research Applications

2-methyl-N-quinolin-2-ylpropanamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of protease inhibition. This compound has been shown to be a potent inhibitor of several proteases, including thrombin, trypsin, and chymotrypsin. Proteases are enzymes that play a crucial role in various physiological processes, including blood coagulation, digestion, and inflammation. Inhibition of proteases is a promising approach for the treatment of several diseases, including thrombosis, cancer, and inflammation.

Mechanism of Action

The mechanism of action of 2-methyl-N-quinolin-2-ylpropanamide as a protease inhibitor involves the formation of a covalent bond with the active site of the protease. The covalent bond formation inhibits the activity of the protease, leading to a reduction in the physiological effects of the protease.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Inhibition of proteases by this compound leads to a reduction in blood coagulation, inflammation, and tumor growth. This compound has also been shown to have anti-inflammatory effects by inhibiting the activity of several pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2-methyl-N-quinolin-2-ylpropanamide has several advantages for lab experiments, including its easy synthesis method and potent protease inhibition activity. However, this compound has some limitations, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

The potential applications of 2-methyl-N-quinolin-2-ylpropanamide in various fields of scientific research are vast. Future research directions could include the development of more potent and selective protease inhibitors based on the structure of this compound. Further studies could also investigate the potential applications of this compound in the treatment of other diseases, including cancer, inflammation, and neurological disorders.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of this compound is relatively easy to perform, and the compound has potent protease inhibition activity. This compound has several biochemical and physiological effects, including anti-inflammatory and anti-tumor effects. However, this compound also has some limitations, including its potential toxicity and limited solubility. Future research directions could include the development of more potent and selective protease inhibitors based on the structure of this compound and investigating the potential applications of this compound in the treatment of other diseases.

Synthesis Methods

2-methyl-N-quinolin-2-ylpropanamide can be synthesized through a simple and efficient method that involves the reaction of 2-methylquinoline with acryloyl chloride in the presence of a base catalyst. The reaction produces this compound as the main product with a high yield. The synthesis method is relatively easy to perform and can be scaled up for industrial applications.

properties

IUPAC Name

2-methyl-N-quinolin-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-9(2)13(16)15-12-8-7-10-5-3-4-6-11(10)14-12/h3-9H,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATZHKHFXTZJNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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